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Compound of Interest

Compound Name: AUZ 454

Cat. No.: B15586746 Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the experimental design for studying AUZ454, a potent and

selective type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).

Introduction
AUZ454, also known as K03861, is a small molecule inhibitor that targets CDK2, a key

regulator of cell cycle progression.[1][2][3] It functions by competing with the binding of

activating cyclins, thereby preventing the phosphorylation of downstream substrates and

inducing cell cycle arrest.[1][2] Understanding the mechanism of action and evaluating the

efficacy of AUZ454 requires a series of well-designed in vitro and in vivo experiments. These

protocols provide detailed methodologies for the essential assays to characterize the activity of

AUZ454.

Data Presentation
Quantitative data from the following experiments should be summarized in clearly structured

tables for easy comparison and interpretation.

Table 1: In Vitro Kinase Inhibitory Activity of AUZ454
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Kinase Target Kd (nM) IC50 (µM)

Wild-type CDK2 8.2[1][3], 50[2][4] To be determined

CDK2 (C118L) 18.6[2][4] To be determined

CDK2 (A144C) 15.4[2][4] To be determined

CDK2 (C118L/A144C) 9.7[2][4] To be determined

Other CDKs (e.g., CDK1,

CDK4, CDK6)
To be determined To be determined

Table 2: Cellular Potency of AUZ454
Cell Line Cell Type GI50 / IC50 (µM)

Caki-1 Renal Cell Carcinoma
To be determined (inhibitory

effect at 10-20 µM)[1]

ACHN Renal Cell Carcinoma
To be determined (inhibitory

effect at 10-20 µM)[1]

Ba/F3 (FLT3-ITD) Pro-B Cell ~0.001[4]

Ba/F3 (Wild-type) Pro-B Cell > 0.1[4]

Primary Human Monocyte-

derived Macrophages (HCMV-

infected)

Primary Cells 1.028[4]

Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of AUZ454 on CDK2 and other kinases.

Methodology:

Reagents: Recombinant human CDK2/Cyclin E1, substrate peptide (e.g., Histone H1), ATP,

AUZ454, kinase assay buffer.
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Procedure:

Prepare a serial dilution of AUZ454.

In a microplate, add the kinase, substrate, and AUZ454 at various concentrations.

Initiate the reaction by adding ATP.

Incubate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction and measure the kinase activity using a suitable detection method (e.g.,

ADP-Glo™ Kinase Assay, radiometric assay with ³²P-ATP, or a fluorescence-based

assay).

Data Analysis: Calculate the percentage of inhibition for each concentration of AUZ454 and

determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay
Objective: To evaluate the effect of AUZ454 on the proliferation of cancer cell lines.

Methodology:

Reagents: Selected cancer cell lines (e.g., Caki-1, ACHN), cell culture medium, fetal bovine

serum (FBS), AUZ454, and a cell viability reagent (e.g., CCK-8, MTS, or MTT).

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with a serial dilution of AUZ454 for a specified duration (e.g., 24, 48, 72, 96

hours).[1]

Add the cell viability reagent to each well and incubate according to the manufacturer's

instructions.

Measure the absorbance or fluorescence using a microplate reader.
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Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of

AUZ454 and determine the GI₅₀ or IC₅₀ value.

Cell Cycle Analysis
Objective: To determine the effect of AUZ454 on cell cycle progression.

Methodology:

Reagents: Selected cancer cell lines, cell culture medium, FBS, AUZ454, PBS, ethanol,

RNase A, and propidium iodide (PI).

Procedure:

Treat cells with AUZ454 at different concentrations for a specified time (e.g., 24 hours).

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

Wash the fixed cells and resuspend in PBS containing RNase A and PI.

Incubate in the dark for 30 minutes.

Analyze the DNA content of the cells by flow cytometry.

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M)

to identify any cell cycle arrest.

Western Blot Analysis
Objective: To assess the effect of AUZ454 on the phosphorylation of CDK2 downstream

targets.

Methodology:

Reagents: Selected cancer cell lines, cell culture medium, FBS, AUZ454, lysis buffer, primary

antibodies (e.g., anti-phospho-Rb, anti-Rb, anti-CDK2, anti-GAPDH), and HRP-conjugated

secondary antibodies.

Procedure:
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Treat cells with AUZ454 at various concentrations for a specified time.

Lyse the cells and determine the protein concentration.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and incubate with the primary antibodies overnight.

Wash the membrane and incubate with the secondary antibodies.

Detect the protein bands using a chemiluminescence substrate.

Data Analysis: Quantify the band intensities to determine the relative levels of protein

phosphorylation.

Colony Formation Assay
Objective: To evaluate the long-term effect of AUZ454 on the clonogenic survival of cancer

cells.

Methodology:

Reagents: Selected cancer cell lines, cell culture medium, FBS, AUZ454, and crystal violet

staining solution.

Procedure:

Seed a low density of cells in a 6-well plate.

Treat the cells with AUZ454 at various concentrations for a specified period (e.g., 24

hours).

Remove the drug-containing medium and incubate the cells in fresh medium for 1-2

weeks, allowing colonies to form.

Fix the colonies with methanol and stain with crystal violet.

Data Analysis: Count the number of colonies in each well and calculate the surviving fraction

for each treatment condition.
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In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of AUZ454 in an animal model.

Methodology:

Reagents: Immunocompromised mice (e.g., nude or SCID), selected cancer cell line for

xenograft, AUZ454 formulation for in vivo administration.

Procedure:

Subcutaneously implant cancer cells into the flanks of the mice.

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

Administer AUZ454 or vehicle control to the mice according to a predetermined schedule

and route (e.g., oral gavage, intraperitoneal injection).

Measure tumor volume and body weight regularly.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

western blotting, immunohistochemistry).

Data Analysis: Compare the tumor growth rates between the treatment and control groups to

determine the anti-tumor efficacy of AUZ454.

Mandatory Visualization
Signaling Pathway of AUZ454
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Caption: AUZ454 inhibits CDK2, blocking G1/S transition and S-phase progression.

Experimental Workflow for In Vitro Characterization of
AUZ454
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Caption: Workflow for the in vitro characterization of AUZ454.

Logical Relationship of AUZ454's Mechanism of Action
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Caption: The mechanism of action of AUZ454 leading to cell proliferation inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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